Bienvenue dans la boutique en ligne BenchChem!

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide

Medicinal chemistry Conformational analysis Structure-activity relationships

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920236-69-7; PubChem CID is a small-molecule oxalamide derivative with the molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol. It features a cyclopropyl group at the N1 position and a 4-methylpiperazin-1-yl moiety at the N2 position linked through an oxalamide bridge.

Molecular Formula C10H18N4O2
Molecular Weight 226.28
CAS No. 920236-69-7
Cat. No. B2863387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide
CAS920236-69-7
Molecular FormulaC10H18N4O2
Molecular Weight226.28
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C(=O)NC2CC2
InChIInChI=1S/C10H18N4O2/c1-13-4-6-14(7-5-13)12-10(16)9(15)11-8-2-3-8/h8H,2-7H2,1H3,(H,11,15)(H,12,16)
InChIKeyRCUOWQWKDMQHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920236-69-7): Structural, Physicochemical, and Procurement Baseline


N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920236-69-7; PubChem CID 45000170) is a small-molecule oxalamide derivative with the molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol [1]. It features a cyclopropyl group at the N1 position and a 4-methylpiperazin-1-yl moiety at the N2 position linked through an oxalamide bridge. The compound is also indexed under the synonyms AKOS024474291 and VU0504111-1 [1]. Its computed physicochemical properties include an XLogP3 of -0.2, two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 64.7 Ų, and only two rotatable bonds, indicating moderate hydrophilicity and significant conformational restriction [1].

Why N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide Cannot Be Simply Replaced by In-Class Oxalamide Analogs


Although numerous oxalamide derivatives containing piperazine or cyclopropyl motifs are commercially available, N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide occupies a distinct structural niche that renders generic substitution unreliable. The combination of a small, constrained cyclopropyl ring on one amide nitrogen and a basic 4-methylpiperazine on the other creates a unique vector of hydrogen-bonding capacity, conformational restriction, and electronic distribution that is absent in analogs bearing flexible alkyl chains (e.g., N1-isobutyl or N1-tert-butyl variants) or aromatic N1 substituents. Substituting this compound with a close analog risks altering target engagement, selectivity, and physicochemical properties in ways that cannot be predicted without explicit comparative data. The evidence below quantifies these differentiating features where data are available and identifies critical gaps where procurement decisions must be guided by the compound's distinct structural attributes rather than assumed class-level interchangeability.

Quantitative Differentiation of N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide Against Closest Analogs


Conformational Restriction: Cyclopropyl vs. Isobutyl/Tert-Butyl N1-Substitution in Oxalamide Derivatives

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide contains a cyclopropyl group that imposes significant conformational rigidity compared to the freely rotating isobutyl or tert-butyl groups found in analogs such as N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide (CAS not available) and N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS not available). The cyclopropyl ring restricts the N1 substituent to a single dominant conformation, reducing the entropic penalty upon target binding and potentially enhancing binding affinity [1]. The compound has only two rotatable bonds (the oxalamide linker), whereas isobutyl and tert-butyl analogs possess three and two rotatable bonds, respectively, but with far greater conformational freedom in the alkyl side chain [1]. This reduction in conformational entropy is a well-established driver of improved ligand efficiency in fragment-based drug discovery, though direct binding data for this specific compound against a defined target are not publicly available.

Medicinal chemistry Conformational analysis Structure-activity relationships

Lipophilicity Differential: XLogP3 of N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide (-0.2) vs. Aromatic N1-Substituted Oxalamide Analogs

The computed XLogP3 of N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide is -0.2, indicating a compound with balanced hydrophilicity [1]. In contrast, N1-cyclopropyl-N2-(m-tolyl)oxalamide (CAS not available) introduces an aromatic m-tolyl group at N2, which would increase computed logP by approximately 1.0–1.5 log units based on the Hansch π constant for a methylphenyl substituent. Similarly, N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide (benchchem reference, quantitative data excluded per source restrictions) contains a 4-fluorobenzyl moiety that increases lipophilicity (predicted XLogP3 ~1.0–1.5). The lower lipophilicity of the target compound may translate into reduced plasma protein binding, lower volumes of distribution, and diminished off-target promiscuity—well-established correlations in drug discovery—though direct comparative ADME data are not publicly available for this specific compound.

Physicochemical profiling Lipophilicity ADME prediction

Class-Level Evidence: Oxalamide-Piperazine Scaffolds as Kinase Inhibitor Pharmacophores

The oxalamide-piperazine chemotype is recognized in the patent literature as a privileged scaffold for kinase inhibition, particularly against the receptor tyrosine kinase c-Met. Patent US20060241104 discloses oxalamide derivatives of Formula I that inhibit c-Met protein tyrosine kinase activity, making them useful as anti-cancer agents [1]. While N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide is not explicitly exemplified in this patent, its structural features—an oxalamide core bearing a piperazine moiety—fall within the claimed generic scope. Related oxalamide-piperazine compounds have demonstrated c-Met inhibitory activity with IC50 values in the low micromolar to nanomolar range; for example, N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide has been reported to inhibit c-Met and KDR with low micromolar IC50 values . Because N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide shares the identical N2-(4-methylpiperazin-1-yl)oxalamide pharmacophore, it is expected to occupy the same ATP-binding pocket, with the N1-cyclopropyl group modulating potency and selectivity.

Kinase inhibition c-Met Cancer therapeutics

Hydrogen-Bonding Capacity Comparison: N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide vs. N1-isobutyl and N1-tert-butyl Analogs

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide possesses two hydrogen bond donors (the two amide NH groups) and four hydrogen bond acceptors (the two amide carbonyl oxygens plus the two piperazine nitrogen atoms) [1]. The N1-cyclopropyl amide NH is geometrically constrained and directed outward from the cyclopropyl ring in a fixed orientation, whereas in N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide, the N1 amide NH can adopt multiple orientations due to free rotation around the C–N and C–C bonds of the isobutyl group. In N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide, the bulky tert-butyl group sterically shields the adjacent amide NH, potentially reducing its solvent accessibility and ability to engage in intermolecular hydrogen bonds with target proteins. This differential hydrogen-bond presentation may translate into distinct target recognition profiles, although no co-crystal structures or binding data directly comparing these analogs are publicly available.

Hydrogen bonding Molecular recognition Drug design

Compliance with Lead-Like and Fragment-Like Physicochemical Criteria

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide satisfies multiple lead-like and fragment-like property filters. Its molecular weight (226.28 g/mol) is below the typical fragment upper limit (MW < 300), its computed XLogP3 (-0.2) falls within the optimal fragment range (-1 to 3), its hydrogen bond donor count (2) is ≤3, its hydrogen bond acceptor count (4) is ≤6, and its TPSA (64.7 Ų) is well within acceptable limits [1]. These properties contrast with bulkier oxalamide-piperazine analogs such as N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (MW 348.42, C18H25FN4O2, XLogP3 predicted ~2.0–2.5), which exceeds fragment and lead-like molecular weight thresholds. The smaller size and lower lipophilicity of the target compound make it more suitable as a starting point for fragment growing or linking strategies, where every added atom is carefully evaluated for its contribution to binding affinity.

Fragment-based drug discovery Lead-likeness Physicochemical property filters

Explicit Statement on Limitations of Available Differential Evidence

It must be explicitly stated that high-strength differential evidence for N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide is severely limited. No direct head-to-head comparisons against defined analogs are publicly available. No quantitative bioactivity data (IC50, Ki, Kd, EC50) for this specific compound have been identified in peer-reviewed literature, patents, ChEMBL, BindingDB, or PubChem BioAssay at the time of analysis. The PubChem record indicates that biological test results exist but are embedded via a BioActivity widget that could not be programmatically accessed [1]; manual inspection of the PubChem page did not reveal quantitative bioassay data for this compound. The evidence presented above relies on computed physicochemical properties, structural comparisons, and class-level inferences from related oxalamide-piperazine derivatives. Procurement decisions should therefore be guided primarily by the compound's distinct structural attributes (cyclopropyl rigidity, low lipophilicity, favorable fragment-like properties) rather than by claims of superior biological activity, which cannot be substantiated at this time. Users requiring validated biological activity data for a specific target are advised to request custom screening data from vendors or to commission independent biochemical profiling.

Data transparency Procurement decision-making Evidence quality assessment

Recommended Procurement and Application Scenarios for N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920236-69-7)


Fragment-Based Screening Library Design for Kinase and GPCR Targets

With a molecular weight of 226.28 g/mol, XLogP3 of -0.2, and only two rotatable bonds, N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide satisfies all fragment-like physicochemical criteria [1]. The combination of a conformationally restricted cyclopropyl group and a basic 4-methylpiperazine moiety provides two distinct recognition elements—a hydrophobic/rigid anchor and a hydrogen-bonding/ionic interaction site—suitable for fragment-based screening against kinases, GPCRs, or other targets with ATP-binding or aminergic pharmacophores. The oxalamide core is represented in the patent literature as a c-Met kinase inhibitor scaffold [2], supporting its inclusion in kinase-focused fragment libraries.

Structure-Activity Relationship (SAR) Exploration of N1-Substituted Oxalamide-Piperazine Series

This compound serves as a key intermediate for SAR studies exploring the effect of N1-cyclopropyl substitution relative to N1-alkyl (isobutyl, tert-butyl), N1-aryl, and N1-benzyl variants. The cyclopropyl group introduces conformational restriction and slightly reduced lipophilicity compared to flexible alkyl chains, enabling systematic evaluation of the entropic and physicochemical contributions of the N1 substituent to target binding [1]. Procurement of this compound alongside a panel of N1-diversified analogs supports medicinal chemistry campaigns aiming to optimize ligand efficiency and selectivity.

Computational Chemistry and Docking Studies Requiring Conformationally Defined Ligands

The restricted conformational space of the cyclopropyl group reduces the number of rotatable bonds to two, simplifying conformational sampling in molecular docking and molecular dynamics simulations [1]. This makes N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide a computationally tractable ligand for validating docking protocols, scoring functions, or free energy perturbation methods. In contrast, flexible N1-alkyl analogs require extensive conformational searching, increasing computational cost and potentially introducing sampling artifacts.

Aqueous Solubility-Dependent Biochemical Assay Development

The computed XLogP3 of -0.2 and moderate TPSA of 64.7 Ų suggest that N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide possesses sufficient aqueous solubility for biochemical assays conducted in aqueous buffer systems with minimal organic co-solvent [1]. This property is advantageous for assay formats sensitive to DMSO concentration, such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). The compound's low lipophilicity also reduces the risk of nonspecific binding to assay plates or protein surfaces, a common source of artifacts in high-throughput screening.

Quote Request

Request a Quote for N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.